3-Bromo-5-chloro-4-methylpyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-4-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIALCPQCHFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682400 | |
| Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-28-8 | |
| Record name | 3-Bromo-5-chloro-4-methyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-4-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical and Spectroscopic Profile
General Properties
The general properties of this compound are summarized in the table below. These values are primarily based on computational predictions and data available in chemical databases.
| Property | Value |
| Molecular Formula | C₆H₆BrClN₂ |
| Molecular Weight | 221.48 g/mol |
| Appearance | Expected to be a solid at room temperature |
| CAS Number | 1199773-28-8 |
Spectroscopic Data
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. While detailed experimental spectra for this compound are not widely published in peer-reviewed literature, its expected spectroscopic features can be inferred from data on analogous compounds and information from chemical suppliers.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
13C NMR: The carbon NMR spectrum would exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms attached to the halogens and the amino group would be significantly affected by their respective electronic effects.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm-1. C-H stretching vibrations of the methyl group and the aromatic ring would also be present. The fingerprint region would contain complex absorptions corresponding to C-N, C-C, C-Br, and C-Cl stretching and bending vibrations.
Computational Chemistry and Theoretical Investigations of Halogenated Aminopyridines
Quantum Chemical Calculations and Molecular Modeling
Theoretical and computational chemistry provide powerful tools for understanding the molecular structure, reactivity, and electronic properties of halogenated aminopyridines. These methods allow for the detailed investigation of molecules like 3-Bromo-5-chloro-4-methylpyridin-2-amine at the atomic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For halogenated aminopyridines, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy conformation, which corresponds to the most stable structure.
For instance, in the study of related Schiff base ligands derived from substituted pyridines, DFT calculations have been successfully used to optimize molecular geometries. researchgate.net The process typically involves selecting a basis set, such as 6-31+G(d,p), which defines the set of functions used to build the molecular orbitals. researchgate.net The optimized geometries are confirmed to be true minima on the potential energy surface by ensuring there are no imaginary frequencies in the vibrational analysis. researchgate.net This analysis is crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and how it interacts with other molecules. The conformational analysis of this compound would similarly reveal the spatial arrangement of the bromo, chloro, methyl, and amine substituents on the pyridine (B92270) ring, dictated by electronic and steric effects.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For halogenated aromatic systems, DFT calculations are used to compute the energies of these orbitals. researchgate.net In a study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the HOMO-LUMO gap was calculated to understand its electronic characteristics and reactivity. researchgate.net For this compound, the electronegative halogen atoms and the electron-donating amino group would significantly influence the energies of the frontier orbitals and the magnitude of the energy gap, thereby modulating its chemical behavior.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for a Related Halogenated Heterocyclic Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: The values presented are illustrative for a related heterocyclic system and are used here to demonstrate the type of data obtained from DFT calculations. Actual values for this compound would require specific computation.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red areas indicate negative electrostatic potential (electron-rich regions) and are susceptible to electrophilic attack, while blue areas denote positive electrostatic potential (electron-poor regions) and are prone to nucleophilic attack.
For halogenated aminopyridines, the MEP map would highlight the electron-rich areas around the nitrogen atom of the pyridine ring and the amino group, as well as the effects of the electron-withdrawing halogen substituents. Computational studies on similar molecules, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have utilized MEP analysis to identify these reactive centers. researchgate.net Natural Bond Orbital (NBO) analysis further complements this by providing a detailed picture of the atomic charges and the delocalization of electron density within the molecule. researchgate.net For this compound, such analyses would precisely quantify the charge on each atom, revealing how the interplay of the different functional groups governs its intermolecular interactions and reactivity.
Simulation of Reaction Mechanisms and Catalytic Pathways
Computational chemistry plays a crucial role in elucidating the step-by-step pathways of chemical reactions. By simulating reaction mechanisms, researchers can investigate the formation of intermediates, transition states, and products, providing a deeper understanding of reaction kinetics and thermodynamics.
For reactions involving halogenated compounds, such as the nickel-catalyzed cross-coupling reactions, computational simulations can help to map out the entire catalytic cycle. A plausible mechanism for a nickel-catalyzed reaction involving a β-bromo amino acid ester has been proposed based on experimental and computational evidence. rsc.org Such a mechanism often begins with the coordination of the catalyst to the reactants, followed by a series of steps including oxidative addition, potential radical formation, migration of functional groups, and reductive elimination to regenerate the catalyst and yield the final product. rsc.org
Predictive Modeling of Molecular Interactions
Beyond covalent bond formation, computational models are instrumental in predicting and analyzing the weaker, non-covalent interactions that govern molecular recognition and self-assembly. These interactions are critical in determining the crystal structure and biological activity of molecules.
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen or oxygen atom. The presence of electron-withdrawing groups on the molecule enhances the electrophilic character of the halogen atom, strengthening this bond.
In halogenated pyridines, the bromine and chlorine atoms can participate in halogen bonds, influencing the packing of molecules in the crystal lattice. evitachem.com Computational modeling can predict the geometry and strength of these halogen bonds. For instance, in kinase inhibitors containing halogenated pyridine moieties, halogen bonds between the chlorine atom and amino acid residues like asparagine have been identified through computational docking studies. acs.org These interactions can be crucial for the binding affinity and selectivity of the molecule. Predictive modeling of the crystal structure of this compound would likely reveal a network of hydrogen bonds involving the amino group and halogen bonds involving the bromine and chlorine atoms, which collectively determine its solid-state architecture.
Hydrogen Bonding Networks and Protonation Effects
The intermolecular forces and reactivity of halogenated aminopyridines, such as this compound, are significantly influenced by their capacity to form hydrogen bonds and their behavior upon protonation. Computational studies on related molecular systems provide a theoretical framework for understanding these phenomena.
Hydrogen Bonding Networks:
The 2-amino group and the pyridine ring nitrogen are primary sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the lone pair of electrons on the sp²-hybridized ring nitrogen makes it a strong hydrogen bond acceptor. Theoretical investigations on 2-aminopyridine (B139424) (2AP) and its derivatives in hydrogen-donating solvents like methanol (B129727) have shown that intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov Time-dependent density functional theory (TD-DFT) calculations indicate a shortening of the intermolecular hydrogen bond lengths upon excitation. nih.gov This suggests that in a protic environment, this compound would form robust hydrogen-bonded complexes.
The presence of halogen atoms (bromine and chlorine) introduces another dimension to the intermolecular interactions. These halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. Density functional theory (DFT) calculations on substituted 2,6-diaminopyridines have explored the competition and cooperation between hydrogen bonds and halogen bonds. semanticscholar.org These studies reveal that halogen bonds can play a significant role in the stabilization of molecular complexes. semanticscholar.org For this compound, it is conceivable that a complex interplay of hydrogen and halogen bonds dictates its solid-state packing and interactions in solution. The amino group can form N-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule, while the bromine and chlorine atoms could engage in C-Br···N or C-Cl···N halogen bonds.
The table below summarizes key computational findings on hydrogen bonding in related aminopyridine systems.
| Interacting Molecules | Computational Method | Key Findings | Reference |
| 2-Aminopyridine and Methanol | TD-DFT | Intermolecular hydrogen bonds are strengthened in the excited state; bond lengths shorten. | nih.gov |
| Substituted 2,6-Diaminopyridines and Halomethanes | DFT | Halogen bonds significantly contribute to the stabilization of the complexes, competing and cooperating with hydrogen bonds. | semanticscholar.org |
| 2-Aminopyrimidine Derivatives | DFT and X-ray Diffraction | Intermolecular N-H···N hydrogen bonds are a consistent feature in the solid-state structures. | mdpi.com |
Protonation Effects:
The basicity of the pyridine nitrogen and the amino group determines the site and effects of protonation. Computational studies on substituted pyridines have established a clear correlation between the electronic properties of substituents and the proton affinity (PA) of the molecule. researchgate.netacs.org Electron-donating groups, such as the amino and methyl groups in the target molecule, are known to increase the proton affinity and gas-phase basicity of the pyridine ring. semanticscholar.orgresearchgate.net Conversely, electron-withdrawing halogen atoms tend to decrease basicity.
For 2-aminopyridine derivatives, protonation predominantly occurs at the endocyclic (pyridine ring) nitrogen atom. plos.orgnih.gov This is because the lone pair on the ring nitrogen is more basic than that on the exocyclic amino group. Experimental and computational studies on a complex 2-pyridinyl moiety confirmed that the pyridinic nitrogen is the primary protonation site. plos.orgnih.gov DFT calculations have been employed to determine proton affinities and predict the most likely protonation sites with a high degree of accuracy. researchgate.net The protonation of the pyridine ring leads to a significant change in the electronic structure, affecting the aromaticity and the reactivity of the entire molecule. plos.orgnih.gov
The table below presents calculated proton affinities for pyridine and the effect of relevant substituents.
| Compound | Computational Method | Calculated Proton Affinity (kJ/mol) | Effect of Substituent | Reference |
| Pyridine | B3LYP/6-311++G(d,p) | ~924-930 | Baseline | researchgate.net |
| 2-Aminopyridine | Not Specified | Higher than Pyridine | Amino group increases basicity | semanticscholar.orgmdpi.com |
| 3-Chloropyridine | Not Specified | Lower than Pyridine | Chloro group decreases basicity | researchgate.netacs.org |
| 4-Methylpyridine (γ-picoline) | B3LYP/6-311++G(d,p) | ~960 | Methyl group increases basicity | researchgate.net |
In the case of this compound, the electron-donating amino and methyl groups would enhance the basicity of the pyridine nitrogen, while the electron-withdrawing bromo and chloro groups would counteract this effect. The net effect on the proton affinity would be a balance of these opposing influences, though protonation is still expected to favor the ring nitrogen over the amino group.
Applications in Medicinal Chemistry and Bioactive Compound Development
Role as Synthetic Intermediates in Pharmaceutical Compound Syntheses
3-Bromo-5-chloro-4-methylpyridin-2-amine and its structural isomers are highly valued as intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com The presence of reactive halogen atoms on the pyridine (B92270) ring makes these compounds amenable to a variety of chemical transformations, particularly cross-coupling reactions that are fundamental to the construction of complex molecular architectures. innospk.com
Halogenated pyridines, such as this compound, are key building blocks in organic synthesis. Their utility is demonstrated in their application in the synthesis of a range of bioactive compounds. For instance, closely related 3-bromo-5-chloro-pyridines have been patented as crucial intermediates in the preparation of azatetralones, which are precursors to hydantoin (B18101) aldose reductase inhibitors. google.com Aldose reductase inhibitors are a class of drugs investigated for their potential to prevent complications arising from diabetes mellitus.
The versatility of this class of compounds is further highlighted by the use of 2-amino-3-bromo-5-chloropyridine, a structural isomer, as a key intermediate in various synthetic pathways. innospk.com The reactivity of the bromo and chloro substituents allows for selective functionalization, enabling the introduction of diverse chemical moieties to build up the target pharmaceutical agent. This strategic functionalization is a cornerstone of modern drug discovery and development.
| Pyridine Intermediate | Application | Reference |
|---|---|---|
| 3-Bromo-5-chloro-pyridines | Intermediates for hydantoin aldose reductase inhibitors | google.com |
| 2-Amino-3-bromo-5-chloropyridine | Key intermediate in various synthetic pathways | innospk.com |
| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Precursor for novel pyridine derivatives via Suzuki cross-coupling | mdpi.com |
Design and Synthesis of Kinase Inhibitor Precursors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ed.ac.uk Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. This compound serves as a valuable precursor in the design and synthesis of such inhibitors. nih.gov
The 2-aminopyridine (B139424) scaffold, which is the core of the title compound, is a well-established pharmacophore in many kinase inhibitors. Structure-activity relationship (SAR) studies on various kinase inhibitor series have demonstrated that substitutions on the pyridine ring, including halogenation and methylation, can significantly influence binding affinity and selectivity. acs.org
A notable example is the development of 7-azaindole-based inhibitors targeting Fyn and GSK-3β kinases, where a "4-methylpyridine with halogen insertion was also well tolerated". acs.orgacs.org This finding underscores the utility of the this compound scaffold in generating potent and selective kinase inhibitors. The strategic placement of the bromine and chlorine atoms can be exploited to achieve specific interactions within the ATP-binding pocket of the target kinase, thereby enhancing inhibitory activity.
Exploration of Molecular Targets and Biological Mechanisms of Action for Derivatives
The derivatives of this compound have been investigated for their activity against a range of molecular targets, with a particular emphasis on protein kinases. The exploration of these targets has shed light on the potential therapeutic applications of compounds derived from this versatile intermediate.
Prominent molecular targets for derivatives of this compound include the non-receptor tyrosine kinase Fyn and the serine/threonine kinase GSK-3β (Glycogen Synthase Kinase-3β). acs.orgacs.org Both of these kinases are implicated in a variety of cellular processes, including neuronal function and development. The mechanism of action for some of the 7-azaindole-based inhibitors derived from related pyridinamines has been shown to be competitive with ATP, meaning they bind to the ATP-binding site of the kinase and prevent the transfer of a phosphate (B84403) group to the substrate. acs.orgacs.org
Another important molecular target is the Activin receptor-like kinase 2 (ALK2), a member of the TGF-β superfamily. A series of 3,5-diaryl-2-aminopyridine derivatives have been identified as potent inhibitors of ALK2, a kinase implicated in the rare genetic disorder fibrodysplasia ossificans progressiva. acs.org These findings highlight the potential of the 2-aminopyridine scaffold, and by extension derivatives of this compound, in the development of therapies for a range of diseases driven by aberrant kinase activity.
Structure-Activity Relationship (SAR) Studies of Related Pyridinamine Derivatives
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. Several SAR studies on pyridinamine derivatives have been conducted, offering valuable information for the rational design of new therapeutic agents based on the this compound scaffold.
Furthermore, SAR studies on imidazo[1,2-a]pyridine (B132010) derivatives as Nek2 inhibitors have provided a deeper understanding of the structural requirements for activity against this particular kinase. nih.gov Similarly, research on bromo-pyrimidine analogues has shed light on the key interactions necessary for inhibiting Bcr/Abl kinase, a target in chronic myeloid leukemia. researchgate.net Studies on 3,5-diaryl-2-aminopyridines as ALK2 inhibitors have also elucidated the importance of specific substitutions on the pyridine ring for achieving high potency and selectivity. acs.org These collective SAR findings provide a roadmap for the strategic modification of this compound to develop novel and effective therapeutic agents.
| Compound Series | Key SAR Finding | Target Kinase(s) | Reference |
|---|---|---|---|
| 7-Azaindole-based inhibitors | 4-Methylpyridine with halogen insertion is well-tolerated | Fyn, GSK-3β | acs.orgacs.org |
| Imidazo[1,2-a]pyridine derivatives | Identified key structural requirements for Nek2 inhibition | Nek2 | nih.gov |
| Bromo-pyrimidine analogues | Elucidated interactions for Bcr/Abl kinase inhibition | Bcr/Abl | researchgate.net |
| 3,5-Diaryl-2-aminopyridines | Importance of specific pyridine substitutions for ALK2 inhibition | ALK2 | acs.org |
Potential in Developing Compounds with Neuroactive or Antimicrobial Properties
The versatile scaffold of this compound has also shown promise in the development of compounds with neuroactive and antimicrobial properties, expanding its potential therapeutic applications beyond oncology and inflammatory diseases.
The exploration of Fyn and GSK-3β kinase inhibitors is directly linked to the search for neuroactive compounds. acs.orgacs.org These kinases play crucial roles in neuronal signaling, synaptic plasticity, and neuroinflammation. Therefore, inhibitors derived from this compound could have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The research in this area is focused on developing compounds with neuroprotective and neuromodulatory effects. acs.orgacs.org
In the realm of antimicrobial agents, pyridine derivatives have a long history of investigation. mdpi.com The unique electronic and steric properties imparted by the bromo, chloro, and methyl substituents on the this compound scaffold make it an attractive starting point for the synthesis of novel antimicrobial compounds. For instance, a study on the synthesis of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine demonstrated significant antibacterial activity against Escherichia coli. mdpi.com This highlights the potential of this class of compounds to address the growing challenge of antimicrobial resistance.
Applications in Materials Science and Advanced Functional Materials
Integration into Electronic Materials Architectures
Halogenated pyridine (B92270) derivatives are recognized for their utility in the development of novel materials with specific electronic properties. The presence of both bromine and chlorine atoms in 3-Bromo-5-chloro-4-methylpyridin-2-amine influences the electronic characteristics of the molecule, making it a candidate for integration into various electronic material architectures. Compounds with similar structures are utilized in the development of organic semiconductors and organic light-emitting diodes (OLEDs). evitachem.com The electron-deficient nature of the pyridine ring, enhanced by the halogen substituents, facilitates electron transport, a crucial property for n-type semiconductor materials used in organic electronics.
The amine group offers a site for further chemical modification, allowing the compound to be covalently bonded within a larger molecular or polymeric framework. This integration capability is essential for creating stable and robust electronic devices. For instance, similar halogenated pyridines can be incorporated into hole-transporting materials for OLEDs, where the halogen atoms help to tune the material's carrier mobility.
Table 1: Potential Roles of this compound in Electronic Devices
| Device Component | Potential Function of the Compound/Derivative | Relevant Properties |
|---|---|---|
| Organic Semiconductor | n-type or p-type charge transport layer | Tunable electron affinity and ionization potential due to halogen and amine groups. |
| OLEDs | Host material or dopant in the emissive layer | Potential for high triplet energy, charge transport capabilities. |
| Organic Photovoltaics (OPVs) | Electron acceptor or donor material component | Modified electronic energy levels (HOMO/LUMO) to match other active layer components. |
Design of Materials with Tailored Electronic and Photophysical Properties
The design of functional materials with precisely controlled electronic and photophysical properties is a cornerstone of modern materials science. The specific substitution pattern on the pyridine ring of this compound provides a scaffold for creating materials with tailored characteristics. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electronic effects of the amine and methyl groups, allows for the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Table 2: Influence of Substituents on Electronic and Photophysical Properties
| Substituent Group | General Electronic Effect | Impact on HOMO/LUMO Levels | Potential Photophysical Consequence |
|---|---|---|---|
| Bromo (-Br) | Electron-withdrawing (inductive), Weakly deactivating | Lowers both HOMO and LUMO levels | Can lead to red-shifted absorption/emission, potential for heavy-atom effect to enhance phosphorescence. |
| Chloro (-Cl) | Electron-withdrawing (inductive), Weakly deactivating | Lowers both HOMO and LUMO levels | Similar to bromo, but with a less pronounced heavy-atom effect. |
| Amino (-NH2) | Electron-donating (resonance), Activating | Raises HOMO level more significantly than LUMO | Can lead to blue-shifted absorption/emission, increases electron density on the ring. |
Role as Building Blocks for Polymeric and Hybrid Material Composites
The presence of reactive sites—specifically the amine group and the halogen atoms—on this compound makes it a versatile building block for the synthesis of polymers and hybrid materials. The amine group can undergo condensation reactions with various monomers to form polymers like polyamides or polyimides. Furthermore, the bromine and chlorine atoms can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to create conjugated polymers. These polymers are of interest for applications in organic electronics due to their potential for high charge carrier mobility.
Pyridine-containing polymers have been investigated for applications such as ionically conducting polymers and membranes for fuel cells. The incorporation of the this compound unit into a polymer backbone could impart desirable properties such as improved thermal stability, specific electronic characteristics, and the ability to coordinate with metal ions for the creation of hybrid organic-inorganic materials. These hybrid composites can exhibit a combination of properties from both the organic and inorganic components, leading to novel functionalities.
Computational and Experimental Approaches in Material Design
The development of new materials is increasingly driven by a synergistic approach that combines computational modeling and experimental validation. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can predict its geometric and electronic properties before synthesis. These calculations can provide insights into the molecule's HOMO/LUMO energies, dipole moment, and potential for intermolecular interactions, which are critical for predicting its behavior in a solid-state material. acs.org
Experimental techniques are then used to synthesize the target compound and materials derived from it, and to characterize their properties. For instance, spectroscopic methods like UV-Vis and fluorescence spectroscopy would be used to determine the photophysical properties, while techniques such as cyclic voltammetry would be employed to probe the electrochemical behavior and energy levels. The combination of these approaches allows for a more rational and efficient design of materials with desired functionalities, reducing the trial-and-error aspect of material discovery. While specific computational studies on this compound are not widely published, the methodologies are well-established for related halogenated pyridines. nih.gov
Table 3: Common Computational and Experimental Techniques in Material Design
| Approach | Technique | Information Gained | Relevance to this compound |
|---|---|---|---|
| Computational | Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, electron density distribution, simulated spectra. | Predicts electronic properties and guides synthetic efforts for materials with tailored characteristics. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission wavelengths. | Predicts the photophysical properties of potential emissive materials. | |
| Experimental | Nuclear Magnetic Resonance (NMR) | Molecular structure confirmation. | Verifies the successful synthesis of the compound and its derivatives. |
| UV-Vis Spectroscopy | Electronic absorption properties, optical bandgap. | Characterizes the light-absorbing properties of materials for applications like OPVs. | |
| Fluorescence Spectroscopy | Emission properties, quantum yield. | Characterizes the light-emitting properties for applications like OLEDs. | |
| Cyclic Voltammetry (CV) | Redox potentials, HOMO/LUMO energy level estimation. | Determines the electrochemical stability and energy levels for electronic device applications. |
Advanced Analytical Characterization Techniques for Pyridinamine Compounds
High-Resolution Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 3-Bromo-5-chloro-4-methylpyridin-2-amine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the chemical environment of its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²H-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of this compound, offering precise insights into the hydrogen and carbon framework of the molecule.
¹H-NMR Spectroscopy: In a ¹H-NMR spectrum, the compound is expected to show three distinct signals. The sole aromatic proton at the C6 position would appear as a singlet in the downfield region (typically δ 7.5-8.5 ppm), its chemical shift influenced by the cumulative electron-withdrawing effects of the adjacent nitrogen atom and the halogen substituents. tandfonline.comtandfonline.com The methyl group (-CH₃) at the C4 position would produce a sharp singlet in the aliphatic region (around δ 2.1-2.5 ppm). google.com The two protons of the primary amine (-NH₂) at the C2 position would typically generate a broad singlet, the chemical shift of which can vary (often between δ 4.5-5.5 ppm) and is sensitive to solvent, concentration, and temperature. This broadness is due to quadrupole coupling with the nitrogen atom and chemical exchange. chemicalbook.com
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, revealing six distinct carbon signals corresponding to the pyridine (B92270) ring and the methyl group. The chemical shifts are influenced by the attached atoms and their position on the heterocyclic ring. oregonstate.edu Based on data from analogous structures like 2-chloro-3-amino-4-methylpyridine (B1178857) google.com and general substituent effects for halogenated pyridines, the predicted chemical shifts can be assigned. The carbon atom C2, bonded to the amine, would be significantly affected, as would the halogen-bearing carbons C3 and C5. Quaternary carbons (C3, C4, C5) generally show weaker signals than protonated carbons (C2, C6). oregonstate.edu
²H-NMR Spectroscopy: Deuterium (B1214612) (²H) NMR is not a standard technique for routine characterization but is highly valuable in specific mechanistic studies or for isotopic labeling. For this compound, ²H-NMR would be employed if the compound were synthesized using deuterated precursors to trace reaction pathways or to study the mobility of specific molecular sites. For instance, exchanging the amine protons with deuterium (by adding D₂O) would cause the disappearance of the -NH₂ signal in the ¹H-NMR spectrum, confirming its assignment.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H-NMR | H-6 (aromatic) | ~8.0 | Singlet (s) | The only proton on the pyridine ring. |
| -NH₂ | ~5.3 | Broad Singlet (br s) | Exchangeable with D₂O; shift is solvent-dependent. chemicalbook.com | |
| -CH₃ | ~2.2 | Singlet (s) | Corresponds to the methyl group at C4. google.com | |
| ¹³C-NMR | C2 | ~155 | Quaternary | Attached to the amino group. |
| C3 | ~110 | Quaternary | Attached to the bromine atom. | |
| C4 | ~145 | Quaternary | Attached to the methyl group. | |
| C5 | ~120 | Quaternary | Attached to the chlorine atom. | |
| C6 | ~150 | CH | The only protonated ring carbon. | |
| -CH₃ | ~19 | CH₃ | Methyl carbon. google.com |
Mass Spectrometry (MS) and High-Resolution Electrospray Ionization (HR-ESI)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. The presence of both bromine and chlorine, each with two major isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a highly characteristic isotopic pattern for the molecular ion.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion region would display a distinctive cluster of peaks. Due to the natural isotopic abundances (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion (M⁺) will appear as a group of four main peaks:
M⁺: Containing ⁷⁹Br and ³⁵Cl
M+2: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl (this peak will be the most intense in the cluster)
M+4: Containing ⁸¹Br and ³⁷Cl
M+6: A much smaller peak from trace heavy isotopes of carbon.
The relative intensities of the M⁺, M+2, and M+4 peaks provide a clear signature for the presence of one bromine and one chlorine atom. chemguide.co.uk Fragmentation would likely involve the loss of a bromine radical (·Br), a chlorine radical (·Cl), or a methyl radical (·CH₃), followed by cleavage of the pyridine ring.
High-Resolution Electrospray Ionization (HR-ESI): HR-ESI-MS provides an extremely accurate mass measurement of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the elemental formula (C₆H₇BrClN₂⁺). This technique is particularly useful for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. nih.gov
| Ion | Isotopes | Calculated m/z (Da) | Relative Intensity Prediction |
|---|---|---|---|
| [M]⁺ | ¹²C₆¹H₆⁷⁹Br³⁵ClN₂ | 220.9484 | Base Peak (Normalized) |
| [M+2]⁺ | ¹²C₆¹H₆⁸¹Br³⁵ClN₂ / ¹²C₆¹H₆⁷⁹Br³⁷ClN₂ | 222.9464 | ~1.08 x Base Peak |
| [M+4]⁺ | ¹²C₆¹H₆⁸¹Br³⁷ClN₂ | 224.9434 | ~0.32 x Base Peak |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The spectrum of this compound would show characteristic absorption bands.
The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). google.com The aromatic C-H stretch from the C6-H bond will be found around 3050-3100 cm⁻¹. The aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹. The pyridine ring C=C and C=N stretching vibrations produce a series of characteristic bands in the 1400-1650 cm⁻¹ region. elixirpublishers.com The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively. asianpubs.org
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Pyridine Ring C-H |
| Aliphatic C-H Stretch | 2980 - 2850 | Methyl Group (-CH₃) |
| C=N and C=C Ring Stretch | 1650 - 1400 | Pyridine Ring |
| N-H Bend | ~1620 | Primary Amine (-NH₂) |
| C-Cl Stretch | 800 - 600 | Chloro-Aromatic |
| C-Br Stretch | 700 - 500 | Bromo-Aromatic |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, and structural isomers.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Due to the polarity of the amine group, direct analysis of pyridinamines can result in poor peak shape and column adsorption. Therefore, derivatization is often required to increase volatility and thermal stability. The primary amine of this compound can be converted to a less polar derivative, such as a trimethylsilyl (B98337) (TMS) or pentafluoropropionamide (B1346557) (PFPA) derivative, prior to injection. nih.gov
The derivatized analyte is then separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) with a programmed temperature ramp. nih.gov
Flame Ionization Detection (FID): Provides a quantitative measure of the compound based on the response of carbon-containing molecules in a hydrogen-air flame. It is a robust detector for purity assessment.
Mass Spectrometry (MS) Detection: When coupled with GC (GC-MS), it provides both separation and structural identification. The mass spectrometer can be operated in full-scan mode to acquire the mass spectrum of the eluting peak, confirming its identity through the characteristic fragmentation and isotopic patterns previously discussed. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and analyzing isomers of pyridinamine compounds without the need for derivatization. researchgate.net Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose.
A common setup involves a C18 stationary phase column with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water buffered with an acid like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine compound. helixchrom.comnih.gov Detection is usually performed with a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance (typically around 240-280 nm). sielc.com This method is highly effective for separating this compound from potential isomeric impurities, where the positions of the halogen and methyl groups differ, as these isomers will have slightly different polarities and thus different retention times on the column. ptfarm.pl
X-ray Crystallography for Solid-State Structure Determination
Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the solid-state structure of this compound. While the technique of X-ray crystallography is fundamental for the unambiguous determination of molecular structures, including precise bond lengths, bond angles, and intermolecular interactions, a detailed published study with crystallographic data tables for this specific compound is not available in the public domain at this time.
For related isomers, such as 5-Bromo-3-chloro-4-methylpyridin-2-amine, it has been noted that X-ray crystallography can reveal key structural features, including the planarity of the pyridine ring and the formation of two-dimensional networks through intermolecular N–H···N hydrogen bonds. Current time information in Cambridgeshire, GB. However, without a dedicated crystallographic study for this compound, specific details regarding its crystal packing, unit cell dimensions, space group, and precise intermolecular contacts remain undetermined.
Further research, including the successful crystallization of this compound and subsequent single-crystal X-ray diffraction analysis, would be required to generate the detailed atomic-level structural information and data tables requested.
Environmental Fate and Degradation Mechanisms of Pyridine Derivatives
Biodegradation Pathways and Microbial Interactions
The biodegradation of pyridine (B92270) derivatives is a significant process in their environmental degradation, with numerous soil and sludge bacteria capable of utilizing them as a source of carbon and nitrogen. researchgate.net However, the biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. researchgate.nettandfonline.com
Generally, the microbial metabolism of pyridines can occur under both aerobic and anaerobic conditions, involving a variety of bacteria, fungi, and enzymes. nih.gov The rate of transformation is influenced by the substituents, with halogenated pyridines being among the more recalcitrant groups compared to pyridine carboxylic acids, hydroxypyridines, and methylpyridines. nih.gov For halogenated organic compounds, microorganisms have evolved a range of enzymes and pathways to achieve degradation, which can be harnessed for environmental remediation. nih.gov
For a compound like 3-Bromo-5-chloro-4-methylpyridin-2-amine, the presence of two different halogen atoms (bromine and chlorine), a methyl group, and an amine group on the pyridine ring suggests a complex biodegradation profile. Halogenated compounds are often resistant to microbial attack, and their degradation typically involves a dehalogenation step. mdpi.com This can occur through hydrolytic, reductive, or oxygenolytic mechanisms. mdpi.com The initial step in the aerobic degradation of many pyridine derivatives is hydroxylation, a process that can be unusual as it may incorporate oxygen from water, which could also allow for degradation under anaerobic conditions. tandfonline.comnih.gov Some pyridine derivatives are degraded through novel mechanisms that may involve initial reductive steps without the formation of hydroxylated intermediates. tandfonline.com
Table 1: Factors Influencing Biodegradation of Substituted Pyridines
| Substituent Group | General Impact on Biodegradation Rate | Potential Initial Degradation Step |
|---|---|---|
| Halogens (Cl, Br) | Generally decreases biodegradability | Dehalogenation (hydrolytic, reductive, oxygenolytic) |
| Methyl | Variable, can be utilized as a carbon source | Oxidation of the methyl group |
| Amino | Variable, can serve as a nitrogen source | Deamination or direct ring attack |
| Hydroxyl | Generally increases biodegradability | Ring cleavage |
| Carboxyl | Generally increases biodegradability | Decarboxylation |
Photochemical Transformation Processes in Aquatic and Atmospheric Systems
Photochemical transformation is another critical pathway for the degradation of pyridine derivatives in the environment. researchgate.net Pyridine itself can be removed from the atmosphere through photooxidation. nih.gov When in aquatic systems, the rate of photochemical degradation can be influenced by the presence of other substances and the pH of the water. nih.gov
For this compound, its photochemical fate would be determined by its absorption of ultraviolet (UV) radiation and its reactivity with photochemically generated species like hydroxyl radicals. The presence of halogen atoms on the pyridine ring can significantly affect its photochemistry. The carbon-halogen bond can be susceptible to photolytic cleavage, leading to dehalogenation. For instance, studies on other halogenated aromatic compounds have shown that UV radiation can induce dehalogenation. uni-due.de The photochemical transformation of 6-chlorouracil (B25721) has been shown to be dependent on pH and result in dehalogenation. nih.gov
In aquatic environments, the direct photolysis of this compound may occur, leading to the formation of various transformation products. The rate of this process would depend on the quantum yield of the reaction and the intensity of solar radiation. Indirect photolysis, involving reactions with hydroxyl radicals or other reactive oxygen species generated in sunlit waters, would also contribute to its degradation. The rate constant for the reaction of pyridine with hydroxyl radicals in water has been measured, and similar reactions would be expected for its derivatives. nih.gov
Abiotic Degradation Mechanisms
Abiotic degradation mechanisms, aside from photochemistry, can also contribute to the transformation of pyridine derivatives in the environment. researchgate.net These processes include hydrolysis and redox reactions, which can occur in soil and water.
Hydrolysis is a chemical reaction with water that can lead to the transformation of certain organic compounds. For halogenated pyridines, hydrolysis can result in the replacement of a halogen atom with a hydroxyl group. The susceptibility of the carbon-halogen bond to hydrolysis depends on the type of halogen and its position on the pyridine ring. The presence of both bromine and chlorine on the ring of this compound suggests that hydrolytic dehalogenation could be a potential degradation pathway, although likely a slow one under typical environmental pH and temperature conditions.
Redox reactions in soils and sediments can also play a role in the degradation of pyridine derivatives. These reactions involve the transfer of electrons and can be mediated by minerals containing transition metals. The specific redox conditions of the environment (i.e., whether it is oxidizing or reducing) will determine the types of transformations that can occur. For a compound with halogen substituents, reductive dehalogenation can be a significant abiotic degradation pathway under anaerobic conditions. A patented method describes the dehalogenation of halogenated pyridine compounds using a supported catalyst in water, indicating that catalytic dehalogenation is feasible. google.com
Environmental Transport and Partitioning Studies in Soil, Sediment, and Water
The transport and partitioning of pyridine derivatives in the environment determine their distribution and potential for exposure. researchgate.net Pyridine itself is mobile in the environment, but its partitioning behavior is influenced by pH. nih.gov As a weak base, pyridine's speciation is pH-dependent, which affects its sorption to soil and sediment. nih.gov
For this compound, its environmental transport and partitioning will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The presence of halogen atoms and a methyl group generally increases the lipophilicity of a molecule, which would suggest a tendency for this compound to sorb to organic matter in soil and sediment. The amino group, being polar, could increase its water solubility to some extent.
The sorption of this compound to soil and sediment will be a key process affecting its mobility. Higher sorption will lead to lower concentrations in the aqueous phase and reduced transport to groundwater. The extent of sorption will depend on the organic carbon content of the soil and sediment, as well as the clay content and pH. The basicity of the pyridine nitrogen and the amino group will also play a role, as protonation at lower pH values can increase its solubility in water and its affinity for cation exchange sites on soil minerals.
Volatilization from water surfaces is another potential transport process. However, for pyridine, this is not considered a major fate process, especially from acidic waters where it exists in its protonated form. nih.gov Given the expected lower vapor pressure of the substituted this compound, volatilization is likely to be a minor transport pathway.
Comparative Studies of Substituted Pyridine Environmental Dynamics
The environmental dynamics of substituted pyridines can vary significantly depending on the nature, number, and position of the substituents on the pyridine ring. researchgate.nettandfonline.com Comparing the expected behavior of this compound with other pyridine derivatives provides a broader understanding of its likely environmental fate.
The presence of halogen atoms is known to increase the resistance of many organic compounds to biodegradation. nih.gov Therefore, this compound is expected to be more persistent in the environment than non-halogenated pyridines or those with more readily biodegradable functional groups like hydroxyl or carboxyl groups. nih.gov The rate of its degradation would likely be slower than that of simple methylpyridines or aminopyridines. nih.gov
In terms of photochemical degradation, the halogen substituents may make the molecule more susceptible to photolysis compared to unsubstituted pyridine. The specific positions of the bromo and chloro groups will influence the electronic properties of the molecule and thus its photoreactivity.
The transport and partitioning behavior will also be different from that of simpler pyridines. The increased molecular weight and lipophilicity due to the halogen and methyl groups will likely lead to stronger sorption to soil and sediment compared to pyridine itself. This would reduce its mobility in the environment.
Table 2: Comparative Environmental Behavior of Substituted Pyridines
| Compound Type | Expected Biodegradation Rate | Expected Sorption to Soil/Sediment | Primary Degradation Pathways |
|---|---|---|---|
| Pyridine | Relatively Fast | Low to Moderate | Biodegradation, Photooxidation |
| Methylpyridines | Moderate | Moderate | Biodegradation, Photooxidation |
| Chloropyridines | Slow | Moderate to High | Biodegradation (slow), Photolysis |
| This compound | Slow to Very Slow | High | Photolysis, Biodegradation (slow), Abiotic Dehalogenation |
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 3-Bromo-5-chloro-4-methylpyridin-2-amine? A: The compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. A common method involves using N-bromosuccinimide (NBS) or bromine as the brominating agent in polar solvents like acetonitrile under mild heating (40–60°C) . Prior functionalization (e.g., chlorination and methylation) is critical to ensure regioselectivity. Post-reaction purification via column chromatography or recrystallization (e.g., using acetonitrile) is recommended to isolate the product .
Advanced Synthesis: Regioselectivity Challenges
Q: How can researchers address regioselectivity issues during bromination of the pyridine ring? A: Regioselectivity is influenced by electron-directing groups. The amino group at position 2 acts as an ortho/para-director, while chlorine and methyl groups at positions 5 and 4, respectively, create steric and electronic effects. Computational tools (e.g., DFT calculations) can predict reactive sites. Experimentally, adjusting reaction temperature, solvent polarity, or using protecting groups (e.g., acetylating the amine) can enhance selectivity .
Characterization Techniques
Q: What analytical methods are essential for confirming the structure of this compound? A: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl group splitting patterns).
- X-ray Crystallography : Resolves ambiguities in regiochemistry and hydrogen-bonding networks (e.g., N–H···N interactions) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.
- Elemental Analysis : Ensures purity and stoichiometry.
Advanced Characterization: Resolving Structural Ambiguities
Q: How can conflicting data from spectroscopic analyses be resolved? A: Discrepancies in NMR or MS data often arise from impurities or tautomerism. Strategies include:
- 2D NMR (COSY, NOESY) : Maps H–H coupling and spatial proximities.
- Crystallography : Provides unambiguous bond lengths/angles (e.g., distinguishing Br vs. Cl positions) .
- Isotopic Labeling : For tracking substituent effects in dynamic systems.
Biological Activity Screening
Q: What in vitro assays are suitable for evaluating bioactivity? A: Initial screens include:
- Antimicrobial Assays : Disk diffusion or microdilution against E. coli or S. aureus.
- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases.
- Cytotoxicity Testing : MTT assays on mammalian cell lines. Note: Solubility in DMSO/PBS must be optimized .
Advanced Bioactivity: Addressing Contradictory Results
Q: How to reconcile conflicting reports on antimicrobial potency? A: Variations may stem from:
- Substituent Effects : Compare analogs (e.g., replacing Br with I or CF) to identify pharmacophores .
- Purity : HPLC or TLC validation to rule out byproducts.
- Assay Conditions : Standardize inoculum size, pH, and incubation time .
Cross-Coupling Reactions
Q: What catalytic systems enable efficient Suzuki-Miyaura couplings with this compound? A: Use Pd(PPh) or PdCl(dppf) with arylboronic acids in ethanol/toluene (3:1). Add KCO as a base and reflux at 80°C for 12–24 hours. Monitor via TLC and purify using flash chromatography .
Advanced Cross-Coupling: Troubleshooting Low Yields
Q: Why do some cross-coupling reactions fail despite optimal conditions? A: Potential issues:
- Steric Hindrance : Bulky substituents (e.g., methyl at position 4) slow transmetallation. Switch to Buchwald-Hartwig conditions for aminations.
- Catalyst Poisoning : Halogenated byproducts may deactivate Pd. Pre-purify starting material and use scavengers like MP-TsOH .
Solubility and Stability Optimization
Q: How can solubility in aqueous media be improved for biological assays? A: Strategies include:
- Salt Formation : Convert the free amine to a hydrochloride salt (enhances water solubility) .
- Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) or cyclodextrin-based formulations.
Substituent Impact Analysis
Q: How do substituents influence reactivity and bioactivity? A: Compare analogs using the following table:
| Compound | Substituents | Reactivity (Suzuki Coupling Yield) | Antimicrobial IC (µg/mL) |
|---|---|---|---|
| 3-Bromo-5-chloro-4-Me | Br, Cl, Me | 75% | 12.5 |
| 3-Iodo-5-chloro-4-Me | I, Cl, Me | 68% | 8.2 |
| 3-Bromo-5-CF-4-Me | Br, CF, Me | 52% | 23.4 |
Electron-withdrawing groups (e.g., CF) reduce coupling efficiency but enhance antimicrobial activity due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
